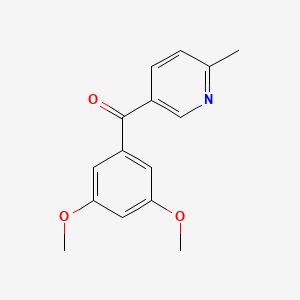

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine

Description

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine is an organic compound that belongs to the class of benzoylpyridines This compound is characterized by the presence of a dimethoxybenzoyl group attached to a methylpyridine ring

Properties

IUPAC Name |

(3,5-dimethoxyphenyl)-(6-methylpyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO3/c1-10-4-5-11(9-16-10)15(17)12-6-13(18-2)8-14(7-12)19-3/h4-9H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHHNTJRFEGPQLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC(=C2)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101219132 | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187167-92-5 | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-92-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3,5-Dimethoxyphenyl)(6-methyl-3-pyridinyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101219132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine typically involves the reaction of 3,5-dimethoxybenzoyl chloride with 2-methylpyridine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the benzoyl group to a benzyl group.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and can be carried out under mild to moderate temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce benzyl derivatives.

Scientific Research Applications

Chemistry

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine serves as a building block for synthesizing more complex organic molecules. Its structural characteristics allow it to participate in various chemical reactions, making it valuable for developing new compounds.

Biology

Research has indicated that this compound exhibits significant biological activities , including:

- Antimicrobial Properties : Studies have shown that it can inhibit the growth of various bacterial strains.

- Anticancer Activity : It has been investigated for its potential to induce apoptosis in cancer cells, particularly in colon cancer models. The compound modulates the activity of critical signaling pathways such as nuclear factor kappa B (NF-κB) and signal transducer and activator of transcription 3 (STAT3), both of which play roles in tumor progression and inflammation .

Medicine

In the field of medicine, this compound is being explored for its therapeutic applications in drug development. Its ability to interact with specific molecular targets within cells makes it a candidate for further studies aimed at developing new treatments for various diseases.

Industrial Applications

In industrial settings, this compound is utilized in the development of advanced materials and as a precursor for chemical intermediates. Its unique properties enable the formulation of specialized products across different sectors.

The following table summarizes key findings related to the biological activity of this compound:

| Activity Type | Description | Reference |

|---|---|---|

| Anticancer | Induces apoptosis in colon cancer cells; inhibits NF-κB and STAT3 pathways | |

| Enzyme Inhibition | Inhibits enzymes linked to tumor growth and inflammation | |

| Antioxidant | Enhances expression of antioxidant enzymes |

Case Studies

Several case studies have evaluated the efficacy of this compound:

- Colon Cancer Models : One study demonstrated that this compound effectively inhibited the growth of colon cancer cells (HCT116 and SW480) both in vitro and in vivo. The treatment resulted in a significant reduction in tumor size in murine models when administered at doses ranging from 2.5 mg/kg to 5 mg/kg.

- Mechanistic Studies : Further investigations revealed that the compound binds directly to STAT3 and NF-κB p50 subunits, enhancing its inhibitory effects on cancer cell growth when combined with specific inhibitors.

Pharmacokinetics and Toxicology

Research on the pharmacokinetic properties of this compound is still emerging. Initial findings suggest favorable absorption characteristics with potential for systemic distribution. Toxicological assessments indicate that while the compound exhibits anticancer properties, careful dosage management is crucial to mitigate any adverse effects observed at higher concentrations .

Mechanism of Action

The mechanism by which 5-(3,5-Dimethoxybenzoyl)-2-methylpyridine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 3,5-Dimethoxybenzoyl chloride

- 2-Methylpyridine

- 3,5-Dimethoxybenzoic acid

Uniqueness

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine is unique due to the combination of its benzoyl and pyridine moieties. This combination imparts specific chemical properties that are not found in the individual components. For example, the presence of the dimethoxy groups can influence the compound’s reactivity and binding affinity in biological systems .

Biological Activity

5-(3,5-Dimethoxybenzoyl)-2-methylpyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a dimethoxybenzoyl group attached to a methylpyridine ring. This unique structure contributes to its distinct chemical and biological properties. The molecular formula is , with a CAS number of 1187169-27-2.

1. Antimicrobial Activity

Research indicates that this compound exhibits potent antimicrobial activity against various bacterial strains. Preliminary studies have shown:

- Minimum Inhibitory Concentration (MIC) values indicating strong inhibition against pathogens like Pseudomonas aeruginosa and Escherichia coli.

- The compound's mechanism likely involves interaction with bacterial enzymes or receptors, disrupting their normal function.

2. Anticancer Properties

The compound has also been investigated for its anticancer potential. Studies suggest:

- Cytotoxic effects on cancer cell lines, with assays demonstrating significant inhibition of cell proliferation.

- Molecular docking studies indicate that it may bind effectively to targets involved in cancer progression, such as DNA gyrase and MurD .

The biological effects of this compound are attributed to its ability to modulate specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which can lead to antimicrobial or anticancer effects.

- Receptor Modulation : It may also interact with various receptors, altering signaling pathways that contribute to disease states .

Case Studies and Experimental Data

A series of studies have evaluated the biological activities of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.